![molecular formula C9H15F3O B13223451 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL](/img/structure/B13223451.png)
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL
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Overview
Description
Preparation Methods
The synthesis of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 3,3,3-trifluoropropylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL undergoes various types of chemical reactions, including:
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include the corresponding ketones, reduced cyclohexane derivatives, and substituted products .
Scientific Research Applications
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to improved biological activity . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL can be compared with other similar compounds, such as:
3-(Trifluoromethyl)cyclohexan-1-OL: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1,1,1,3,3,3-Hexafluoropropan-2-OL: This compound has a hexafluoropropyl group and is used as a solvent for generating radical cations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Biological Activity
- Molecular Formula : C10H15F3O
- Molecular Weight : 208.23 g/mol
- IUPAC Name : 2-(3,3,3-Trifluoropropyl)cyclohexan-1-ol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways, particularly in the central nervous system (CNS), which could have implications for neuroprotective effects.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against a range of pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study investigated the neuroprotective potential of various fluorinated compounds, including this compound. Results indicated that compounds with trifluoropropyl groups exhibited enhanced stability and bioactivity in neuronal cultures compared to non-fluorinated analogs. This suggests a possible application in treating neurodegenerative diseases .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Neuroprotective and antimicrobial properties |
Cyclohexanol | Structure | Limited antimicrobial activity |
Trifluoroethanol | Structure | Solvent properties with low biological activity |
Medicinal Chemistry
The unique properties of this compound make it a valuable candidate in medicinal chemistry:
- Drug Development : Its potential neuroprotective and antimicrobial activities position it as a promising lead compound for developing new therapeutics.
- Fluorinated Drug Design : The incorporation of trifluoropropyl moieties into drug design can enhance metabolic stability and bioavailability.
Environmental Impact
Given the growing concern over perfluoroalkyl substances (PFAS), the environmental implications of compounds like this compound are also under scrutiny. Studies indicate that while it possesses beneficial biological activities, its persistence in the environment necessitates careful evaluation regarding bioaccumulation and ecological effects .
Properties
Molecular Formula |
C9H15F3O |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(3,3,3-trifluoropropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h7-8,13H,1-6H2 |
InChI Key |
CQTPHDMLPBZFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCC(F)(F)F)O |
Origin of Product |
United States |
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